
2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid
説明
“2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” is a compound that contains both pyrrolidine and pyrimidine moieties. Pyrrolidine is a five-membered nitrogen heterocycle , and pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” is characterized by a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring, on the other hand, is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3 .科学的研究の応用
Anti-Inflammatory Activities
Pyrimidines, including “2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid”, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Effects
In addition to their anti-inflammatory properties, pyrimidines also exhibit antioxidant effects . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.
Antibacterial Properties
Pyrimidines have been found to possess antibacterial properties . They can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibacterial drugs.
Antiviral Applications
Pyrimidines also show antiviral activities . They can interfere with the life cycle of viruses, thereby inhibiting viral replication.
Antifungal Applications
The antifungal properties of pyrimidines make them useful in the treatment of various fungal infections .
Antituberculosis Properties
Pyrimidines have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Synthesis of Novel Compounds
“2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” can serve as a precursor in the synthesis of novel compounds . These new compounds can be further investigated for various biological activities.
Drug Discovery
The pyrrolidine ring in “2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” makes it a versatile scaffold for the discovery of novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
将来の方向性
The future directions for research on “2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid” could include exploring its synthesis, studying its chemical reactions, investigating its mechanism of action, and assessing its physical and chemical properties. Additionally, its safety and hazards should be evaluated. The development of new pyrimidines as anti-inflammatory agents is also suggested .
特性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c10-7-1-2-13(5-7)9-11-3-6(4-12-9)8(14)15/h3-4,7H,1-2,5,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPBNKRJTQOSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1469346.png)

![1-[2-(Methylsulfonyl)-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1469350.png)
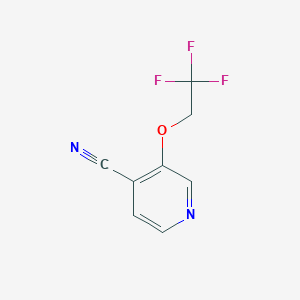
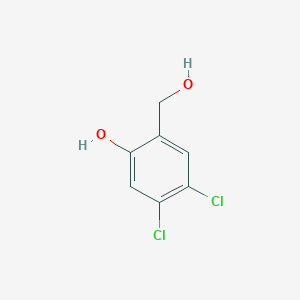

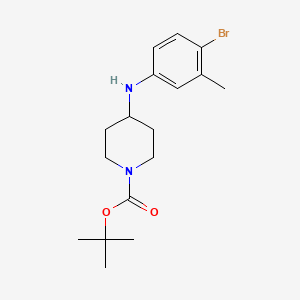

![1-[(Pyridin-3-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1469364.png)
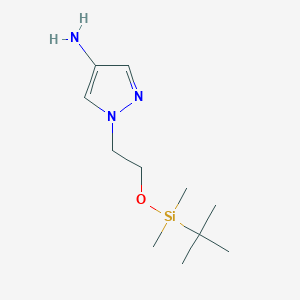

![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)
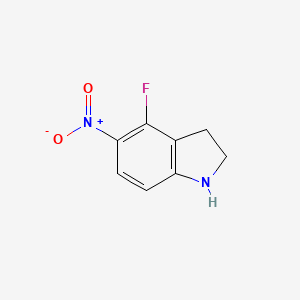
![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)